molecular formula C11H18O2 B1485676 (3S,4R)-4-(hept-1-yn-1-yl)oxolan-3-ol CAS No. 2166017-65-6

(3S,4R)-4-(hept-1-yn-1-yl)oxolan-3-ol

Cat. No. B1485676
CAS RN: 2166017-65-6
M. Wt: 182.26 g/mol
InChI Key: OAMMXKAGEDQCAS-GHMZBOCLSA-N
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Description

“(3S,4R)-4-(hept-1-yn-1-yl)oxolan-3-ol” is a chemical compound with the molecular formula C11H18O2. It’s available for purchase from several chemical suppliers .

Scientific Research Applications

Conformational Analysis and Potential Biological Applications

The research on closely related compounds provides insight into the potential applications of (3S,4R)-4-(hept-1-yn-1-yl)oxolan-3-ol. A study on the homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac) discusses the synthesis and conformational analysis of molecules that fold into regular helical structures in aqueous solutions, highlighting their relevance for biological systems due to their structured folding in water (Luppi et al., 2004). This suggests that (3S,4R)-4-(hept-1-yn-1-yl)oxolan-3-ol could have similar conformational properties, making it a candidate for biological applications where structured molecules are required.

Synthetic Applications and Methodologies

The palladium-catalyzed synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans from 4-yn-1-ols highlights a method for oxidative cyclization-alkoxycarbonylation, presenting a synthetic pathway that could be applicable for derivatives of (3S,4R)-4-(hept-1-yn-1-yl)oxolan-3-ol (Gabriele et al., 2000). This demonstrates its potential in synthetic organic chemistry for the creation of complex molecules with specific functional groups.

Novel Reactions and Chemical Transformations

Another study involving the intramolecular cyclization of 3,4-epoxy-alcohols to form oxetans provides insights into the chemical transformations that (3S,4R)-4-(hept-1-yn-1-yl)oxolan-3-ol could undergo under specific conditions (Murai et al., 1976). This highlights the chemical versatility and the potential for generating novel structures through ring closure reactions.

Potential for Structured Molecule Synthesis

Research on beta-pseudopeptide foldamers and the synthesis of oligomers that fold into ordered structures suggests a broader implication for (3S,4R)-4-(hept-1-yn-1-yl)oxolan-3-ol in the design of new materials or biologically active molecules with defined three-dimensional shapes (Tomasini et al., 2006). The ability of these compounds to adopt specific conformations could be leveraged in the development of novel therapeutics or materials with unique properties.

properties

IUPAC Name

(3S,4R)-4-hept-1-ynyloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-2-3-4-5-6-7-10-8-13-9-11(10)12/h10-12H,2-5,8-9H2,1H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMMXKAGEDQCAS-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC#C[C@@H]1COC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-(hept-1-yn-1-yl)oxolan-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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